molecular formula C15H14ClNO3 B3490116 6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE

6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE

Cat. No.: B3490116
M. Wt: 291.73 g/mol
InChI Key: ZWCYXXWRFSNWFJ-UHFFFAOYSA-N
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Description

6-Chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C15H14ClNO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2H-chromen-2-one: A precursor in the synthesis of 6-chloro-3-(piperidine-1-carbonyl)-2H-chromen-2-one.

    3-(Piperidine-1-carbonyl)-2H-chromen-2-one: A similar compound without the chloro substituent.

Uniqueness

This compound is unique due to the presence of both the chloro and piperidine-1-carbonyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

6-chloro-3-(piperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYXXWRFSNWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE
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6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE
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6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE
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6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
6-CHLORO-3-(PIPERIDINE-1-CARBONYL)-2H-CHROMEN-2-ONE

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